molecular formula C9H10INO2 B2615044 3-amino-3-(4-iodophenyl)propanoic Acid CAS No. 412925-15-6

3-amino-3-(4-iodophenyl)propanoic Acid

Cat. No.: B2615044
CAS No.: 412925-15-6
M. Wt: 291.088
InChI Key: IWSNHXBESGDQMF-UHFFFAOYSA-N
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Description

3-amino-3-(4-iodophenyl)propanoic acid, also known as 4-iodo-L-phenylalanine, is an unnatural amino acid derivative. It is characterized by the presence of an iodine atom on the phenyl ring, which significantly alters its chemical properties compared to natural amino acids. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and protein engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-iodophenyl)propanoic acid typically involves the iodination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where L-phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield 4-iodo-L-phenylalanine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-3-(4-iodophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-(4-iodophenyl)propanoic acid involves its incorporation into proteins or peptides, where the iodine atom can interact with various molecular targets. The presence of iodine can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-L-phenylalanine
  • 4-Bromo-L-phenylalanine
  • 3-Iodo-L-tyrosine

Uniqueness

Compared to its analogs, 3-amino-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring heavy atom labeling, such as X-ray crystallography and radiolabeling studies .

Properties

IUPAC Name

3-amino-3-(4-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSNHXBESGDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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